
4-fluoro-6-methoxy-1H-indole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-6-methoxy-1H-indole-2-carboxylic acid: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions and reagents used can vary, but common reagents include methanesulfonic acid and methanol .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic methods that allow for high yields and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .
化学反应分析
Types of Reactions: 4-fluoro-6-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like manganese dioxide.
Reduction: Typically involves reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学研究应用
Chemistry: 4-fluoro-6-methoxy-1H-indole-2-carboxylic acid is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry .
Biology: Indole derivatives, including this compound, have shown potential as antiviral, anticancer, and antimicrobial agents .
Medicine: These compounds are being investigated for their potential to treat various diseases, including cancer and viral infections .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and other chemical intermediates .
作用机制
The mechanism of action of 4-fluoro-6-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . For example, they can inhibit enzymes or interfere with DNA replication in microbial cells .
相似化合物的比较
- 6-fluoro-1H-indole-4-carboxylic acid methyl ester
- 4-methoxy-1H-indole-2-carboxylic acid
Comparison: 4-fluoro-6-methoxy-1H-indole-2-carboxylic acid is unique due to the presence of both fluoro and methoxy groups, which can enhance its biological activity and specificity compared to other indole derivatives . The combination of these functional groups can also influence its chemical reactivity and stability .
生物活性
4-Fluoro-6-methoxy-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a fluorine atom at the fourth position, a methoxy group at the sixth position, and a carboxylic acid group at the second position of the indole ring. These modifications are believed to enhance its biological activity and therapeutic potential, particularly in cancer treatment, antiviral applications, and antimicrobial properties.
The structural characteristics of this compound contribute to its biological activities. The presence of electron-donating groups like methoxy enhances reactivity and binding affinity to biological targets, including enzymes and receptors involved in various cellular processes.
Anticancer Properties
Numerous studies have investigated the anticancer potential of indole derivatives, including this compound. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell growth and survival. For instance, it has been shown to interact with protein kinases such as VEGFR-2, which plays a critical role in tumor angiogenesis .
- In Vitro Studies : In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). IC50 values for some derivatives have been reported in the low micromolar range, indicating potent activity .
Antiviral Activity
The compound has also been studied for its antiviral properties, particularly against HIV. Indole derivatives have shown promise as inhibitors of HIV integrase, an enzyme crucial for viral replication:
- Mechanism : The binding conformation analysis indicates that the indole core and carboxyl group chelate magnesium ions within the integrase active site, inhibiting its function .
Antimicrobial Activity
Research has also explored the antimicrobial effects of this compound against various bacterial strains:
- In Vitro Testing : The compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. Studies have utilized disc diffusion methods to assess its efficacy compared to standard antibiotics.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 18 |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound led to increased apoptosis rates, as evidenced by caspase activation assays .
- Antiviral Screening : In a screening for HIV integrase inhibitors, derivatives of indole carboxylic acids were shown to significantly reduce viral replication in vitro, suggesting potential for further development as antiviral agents .
属性
分子式 |
C10H8FNO3 |
|---|---|
分子量 |
209.17 g/mol |
IUPAC 名称 |
4-fluoro-6-methoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8FNO3/c1-15-5-2-7(11)6-4-9(10(13)14)12-8(6)3-5/h2-4,12H,1H3,(H,13,14) |
InChI 键 |
PZFGHNKOFGUPCM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C(N2)C(=O)O)C(=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















